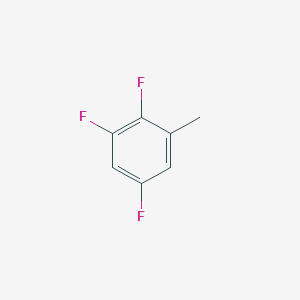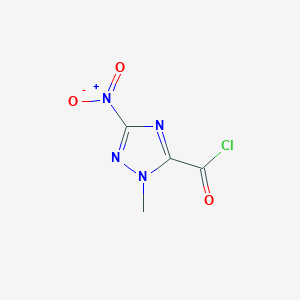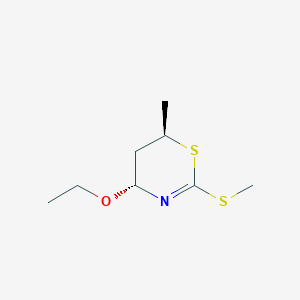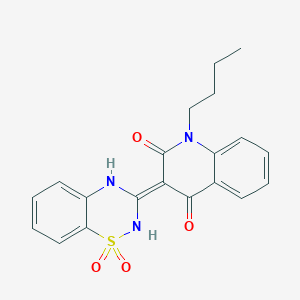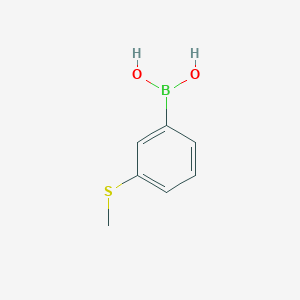
3-(メチルチオ)フェニルボロン酸
概要
説明
3-(Methylthio)phenylboronic acid is a compound that belongs to the family of phenylboronic acids, which are known for their wide range of applications in organic synthesis and medicinal chemistry. While the provided papers do not directly discuss 3-(Methylthio)phenylboronic acid, they do provide insights into the behavior and properties of related phenylboronic acids and their derivatives.
Synthesis Analysis
The synthesis of phenylboronic acids typically involves organoboronic intermediates and can be achieved through various methods, including direct coupling reactions. For instance, the synthesis of 4-(2-(diethylamino)ethyl)phenylboronic acid was achieved through a multi-step reaction starting with 4-bromophenylacetic acid . Similarly, 3,5-Bis(perfluorodecyl)phenylboronic acid was synthesized via the direct coupling of perfluorodecyl iodide with 1,3-diiodobenzene . These examples suggest that the synthesis of 3-(Methylthio)phenylboronic acid could potentially be carried out through analogous coupling reactions involving methylthio and phenylboronic acid precursors.
Molecular Structure Analysis
Phenylboronic acids exhibit interesting structural features, such as the ability to form chelate rings with polyols and the influence of substituents on molecular conformation . The introduction of different substituents can significantly affect the acidity and crystal structure of these compounds. For example, the introduction of a trifluoromethoxy group influences the acidity and crystal structure of phenylboronic acids, with the ortho isomer being the least acidic . This suggests that the methylthio substituent in 3-(Methylthio)phenylboronic acid would also impact its molecular structure and properties.
Chemical Reactions Analysis
Phenylboronic acids are versatile reagents in organic synthesis, participating in various chemical reactions. They can mediate condensation reactions, as seen with phenylboronic acid facilitating the triple condensation of phloroglucinol with unsaturated carbonyl compounds . Additionally, ortho-substituents on phenylboronic acids can play a crucial role in catalytic processes, such as the dehydrative amidation between carboxylic acids and amines . These insights indicate that 3-(Methylthio)phenylboronic acid could also be involved in similar chemical transformations, with its methylthio group potentially influencing the reaction outcomes.
Physical and Chemical Properties Analysis
The physical and chemical properties of phenylboronic acids are influenced by their molecular structures and substituents. For example, the electron-withdrawing effect of perfluorodecyl groups in 3,5-Bis(perfluorodecyl)phenylboronic acid enhances its catalytic activity in amide condensation reactions . The mass spectrometric behavior of phenylthio-substituted compounds provides insights into their fragmentation patterns, which could be relevant for the analysis of 3-(Methylthio)phenylboronic acid . Furthermore, the study of molecular electrostatic potential and frontier molecular orbitals can provide valuable information about the reactivity and interaction potential of phenylboronic acids .
科学的研究の応用
鈴木・宮浦クロスカップリング反応
“3-(メチルチオ)フェニルボロン酸”は鈴木・宮浦クロスカップリング反応で使用されます . この反応は、医薬品化学において重要な化合物であるビアリール化合物を合成するために使用される、パラジウム触媒クロスカップリング反応の一種です .
触媒調製
この化合物は、Ni (II) ピンサー錯体およびPd (II) ピリドキサールヒドラゾンメタラサイクルの調製に使用されます . これらの触媒は、鈴木・宮浦クロスカップリング反応を含む様々な有機反応で使用されます .
N型ポリマーの合成
“3-(メチルチオ)フェニルボロン酸”はN型ポリマーの合成に使用されます . これらのポリマーは、光を電気エネルギーに変換するために有機ポリマーを使用する太陽電池の一種である全ポリマー太陽電池に使用されます .
強力で選択的なmTORキナーゼ阻害剤の合成
この化合物は、強力で選択的なmTORキナーゼ阻害剤の新規シリーズの合成に使用されます . mTORキナーゼ阻害剤は、細胞の成長、増殖、運動性、生存、タンパク質合成、オートファジー、および転写を調節するタンパク質キナーゼの一種である、ラパマイシンのメカニズム的標的(mTOR)を阻害する薬剤の一種です .
その他のボロン酸の調製
“3-(メチルチオ)フェニルボロン酸”は、他のボロン酸の合成のための出発物質として使用できます . ボロン酸は、特に鈴木・宮浦クロスカップリング反応において、有機合成において汎用性の高い化合物です
Safety and Hazards
The safety data sheet for 3-(Methylthio)phenylboronic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken .
将来の方向性
While specific future directions for 3-(Methylthio)phenylboronic acid are not mentioned in the retrieved papers, boronic acids and their derivatives have been gaining interest in medicinal chemistry . The introduction of the boronic acid group to bioactive molecules has been found to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . This suggests that further studies with boronic acids, including 3-(Methylthio)phenylboronic acid, could lead to the development of new promising drugs .
作用機序
Target of Action
The primary target of 3-(Methylthio)phenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely applied in organic synthesis . The compound acts as an organoboron reagent, which is relatively stable, readily prepared, and generally environmentally benign .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the organoboron compound (3-(Methylthio)phenylboronic acid in this case) transfers an organic group to a transition metal, such as palladium . This interaction results in the formation of new carbon-carbon bonds, which is a key step in the Suzuki-Miyaura cross-coupling reaction .
Biochemical Pathways
The affected pathway is the Suzuki-Miyaura cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .
Pharmacokinetics
As a boronic acid, it is known to be soluble in most polar organic solvents . This solubility can impact its bioavailability, as it can influence how well the compound is absorbed and distributed within a system.
Result of Action
The result of the action of 3-(Methylthio)phenylboronic acid is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of complex organic compounds, which can be used in various applications in organic synthesis .
Action Environment
The action, efficacy, and stability of 3-(Methylthio)phenylboronic acid can be influenced by various environmental factors. For instance, the compound is known to be stable under normal conditions . It should be handled in a well-ventilated place to avoid formation of dust and aerosols . Additionally, the compound should be kept away from sources of ignition due to the risk of fire caused by electrostatic discharge steam .
生化学分析
Cellular Effects
Boronic acids are known to influence cell function through their interactions with various biomolecules
Molecular Mechanism
Boronic acids are known to form reversible covalent bonds with biomolecules, which can lead to changes in enzyme activity and gene expression
Temporal Effects in Laboratory Settings
Boronic acids are generally stable and easy to handle, making them suitable for use in various laboratory applications .
Metabolic Pathways
Boronic acids are known to interact with various enzymes and cofactors, potentially influencing metabolic flux and metabolite levels .
特性
IUPAC Name |
(3-methylsulfanylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO2S/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVPOLHSKGEXIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)SC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370272 | |
| Record name | 3-(Methylthio)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
128312-11-8 | |
| Record name | 3-(Methylthio)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Methylthio)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

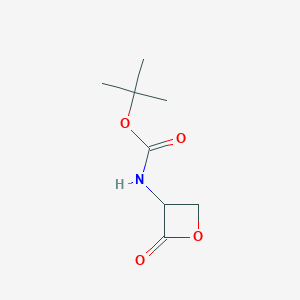
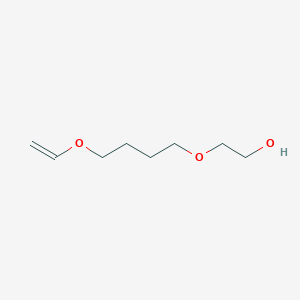
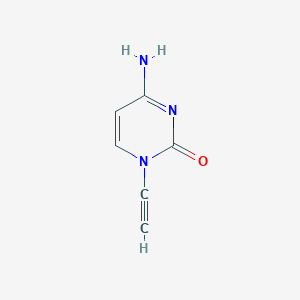

![3H-Imidazo[4,5-b]pyridin-2-amine](/img/structure/B137202.png)
